

Technical Guide: Physical Properties & Applications of 3-Chloro-2-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *3-Chloro-2-nitrophenylacetic acid*

CAS No.: 23066-21-9

Cat. No.: B1354426

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Part 1: Executive Summary & Chemical Identity

3-Chloro-2-nitrophenylacetic acid (CAS: 23066-21-9) is a specialized aromatic building block primarily utilized in the synthesis of heterocyclic compounds, specifically substituted indoles and oxindoles.^{[1][2][3]} Its structural uniqueness lies in the ortho-nitro positioning relative to the acetic acid side chain, combined with a meta-chloro substituent. This configuration makes it a critical precursor for 3-chloro-2-nitrotoluene (via decarboxylation) and 7-chloroindole derivatives, which are essential scaffolds in pharmaceutical development (e.g., for antiviral and cardiovascular agents).

Chemical Identity Table^{[1][4]}

Property	Detail
CAS Number	23066-21-9
IUPAC Name	2-(3-Chloro-2-nitrophenyl)acetic acid
Molecular Formula	C ₈ H ₆ ClNO ₄
Molecular Weight	215.59 g/mol
SMILES	<chem>OC(=O)Cc1cccc(Cl)c1=O</chem>
InChI Key	ISSGDBWGCOTNA-UHFFFAOYSA-N

Part 2: Physical & Chemical Properties[5]

The following data aggregates experimental observations and high-confidence predictive models essential for process chemistry and analytical characterization.

Solid State & Solution Properties

Property	Value / Description	Source/Note
Physical State	Solid (Crystalline powder)	Standard state at STP
Color	Pale yellow to cream	Typical of nitro-aromatics
Melting Point	168–170 °C (Predicted range)	Note: Isomeric 4-chloro analogs melt ~166°C; experimental verification recommended per batch.
Boiling Point	374.2 °C (at 760 mmHg)	Predicted [1]
Flash Point	180.1 °C	Predicted [1]
Density	~1.55 g/cm ³	Estimated based on packing efficiency of nitro/chloro aromatics
pKa (Acid)	3.77 ± 0.10	Carboxylic acid proton; enhanced acidity due to o-nitro electron withdrawal [2]
LogP (Octanol/Water)	1.8 – 2.4	Moderate lipophilicity; soluble in organic solvents
Solubility	High: DMSO, DMF, Methanol, Ethyl Acetate Moderate: Chloroform, Dichloromethane Low: Water (Acidic pH), Hexanes Soluble: Aqueous alkaline solutions (NaOH, Na ₂ CO ₃)	Forms water-soluble carboxylate salts

Spectral Characteristics (Diagnostic)[5]

For researchers validating synthesized material, the following spectral features are diagnostic:

- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

- δ 7.6–7.8 ppm (m, 3H): Aromatic protons. The 3-chloro and 2-nitro substitution pattern creates a specific splitting pattern (typically two doublets and a triplet/dd for H-4, H-5, H-6).
- δ 3.8–4.0 ppm (s, 2H): Benzylic methylene protons (Ar-CH₂-COOH). The chemical shift is deshielded by the ortho-nitro group.
- IR Spectrum (KBr):
 - 1700–1720 cm⁻¹: C=O stretch (Carboxylic acid).
 - 1530 & 1350 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
 - 2500–3000 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

Part 3: Synthesis Protocol & Workflow

The synthesis of **3-Chloro-2-nitrophenylacetic acid** is non-trivial due to the specific substitution pattern. The most robust industrial route involves nucleophilic aromatic substitution on 2,6-dichloronitrobenzene followed by hydrolysis.

Core Synthesis Logic

- Starting Material: 2,6-Dichloronitrobenzene (electrophilic at the ortho positions due to the nitro group).
- Nucleophile: *tert*-Butyl cyanoacetate (or malonate ester).
- Mechanism: S_NAr displacement of one chloride.
- Hydrolysis: Acidic decarboxylation converts the cyano-ester tail into the acetic acid moiety.

Step-by-Step Protocol

Based on optimized conditions for nitro-phenylacetic acids [3].

Reagents:

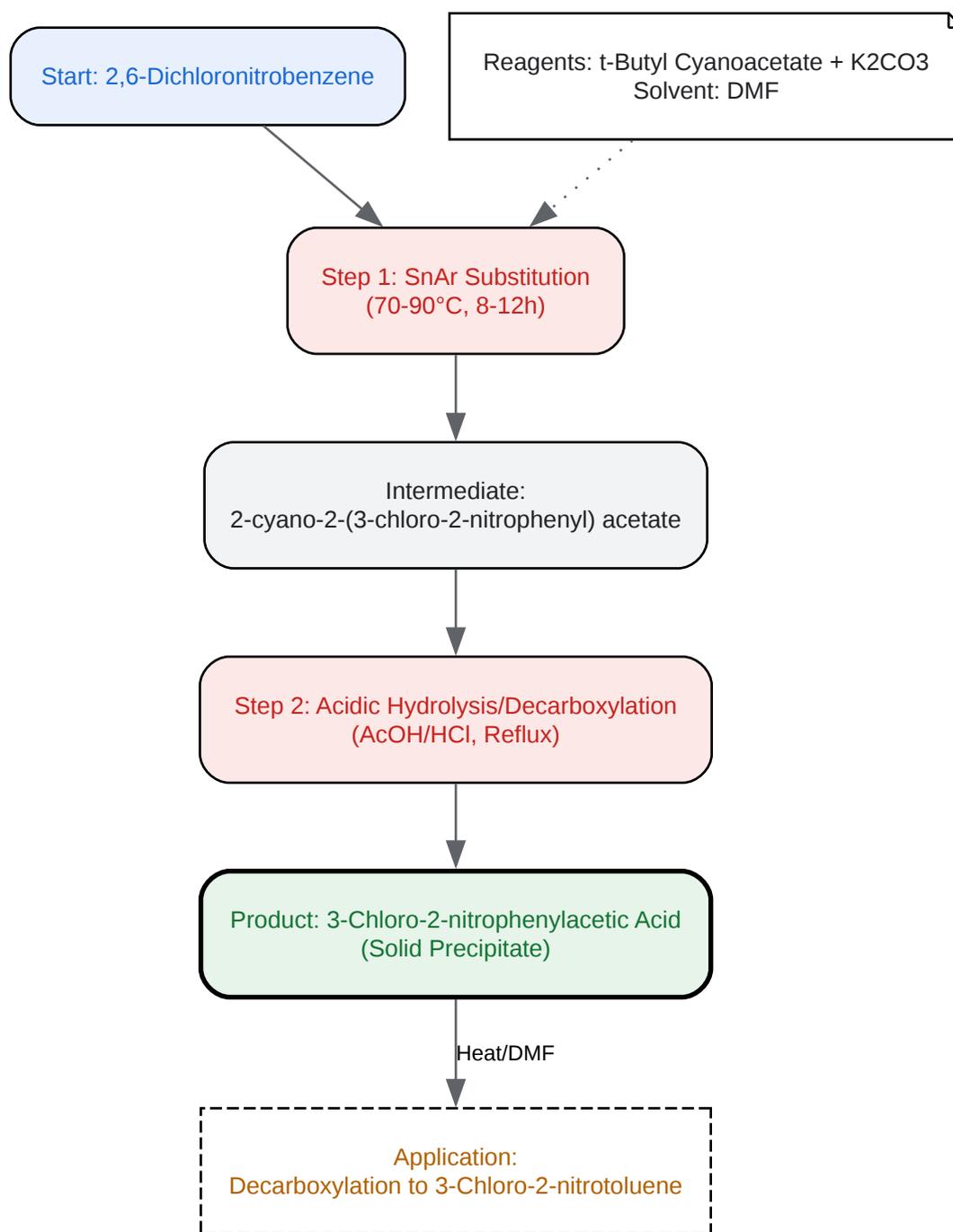
- 2,6-Dichloronitrobenzene (1.0 eq)

- tert-Butyl cyanoacetate (1.2 eq)
- Potassium Carbonate (K_2CO_3) (2.5 eq)
- DMF (Solvent)[4]
- Conc. HCl / Acetic Acid (for hydrolysis)

Procedure:

- Substitution:
 - Charge a reaction vessel with 2,6-dichloronitrobenzene and K_2CO_3 in DMF.
 - Add tert-butyl cyanoacetate dropwise at room temperature.
 - Heat the mixture to 70–90°C for 8–12 hours. Monitor by TLC/HPLC for disappearance of starting material.
 - Workup: Cool to RT, pour into ice water, and acidify to pH 3. Extract the intermediate (2-cyano-2-(3-chloro-2-nitrophenyl) acetate) with ethyl acetate.
- Hydrolysis & Decarboxylation:
 - Dissolve the crude intermediate in a mixture of Acetic Acid and Conc. HCl (2:1 ratio).
 - Reflux (~100°C) for 4–6 hours. This step hydrolyzes the ester and nitrile, then decarboxylates the malonic acid intermediate.
 - Isolation: Cool the mixture. Pour into ice water. The product, **3-Chloro-2-nitrophenylacetic acid**, precipitates as a solid.
 - Purification: Recrystallize from Ethyl Acetate/Hexanes or Water/Ethanol.

Synthesis Workflow Diagram



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Figure 1: Synthetic pathway from 2,6-dichloronitrobenzene via S_NAr and hydrolytic decarboxylation.

Part 4: Applications & Downstream Chemistry

The primary value of **3-Chloro-2-nitrophenylacetic acid** is its role as a "masked" indole precursor.

- Synthesis of 3-Chloro-2-nitrotoluene:
 - Heating the acid in DMF with K_2CO_3 facilitates decarboxylation to yield 3-chloro-2-nitrotoluene [3].
 - Significance: This toluene derivative is a precursor to 7-chloroindole (via the Leimgruber-Batcho or Reissert indole synthesis).
- Oxindole Formation:
 - Reduction of the nitro group to an amine ($-NH_2$), followed by acid-catalyzed cyclization with the carboxylic acid moiety, yields 4-chlorooxindole.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- Skin Irritation: Category 2 (H315)
- Eye Irritation: Category 2A (H319)
- STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder outside a fume hood.
- Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.
- Incompatibility: Avoid strong oxidizing agents and strong bases.

References

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